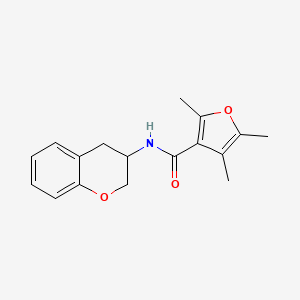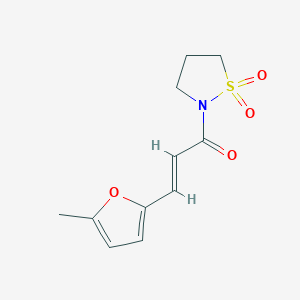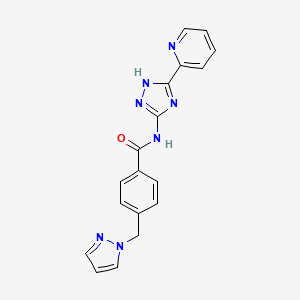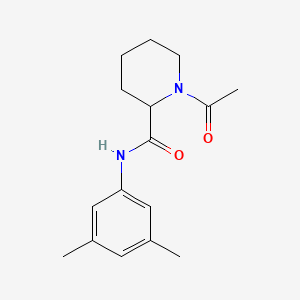![molecular formula C17H21N3O B7527681 2-methyl-N-[3-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl]propanamide](/img/structure/B7527681.png)
2-methyl-N-[3-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl]propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-methyl-N-[3-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl]propanamide is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
作用机制
The mechanism of action of 2-methyl-N-[3-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl]propanamide is not fully understood. However, it has been suggested that it exerts its therapeutic effects by modulating various signaling pathways in the body, including the NF-κB pathway, MAPK pathway, and PI3K/Akt pathway.
Biochemical and Physiological Effects:
Studies have shown that 2-methyl-N-[3-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl]propanamide exhibits various biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-1β, reduce the expression of COX-2 and iNOS, and induce apoptosis in cancer cells. It has also been shown to improve cognitive function and reduce oxidative stress in animal models of neurodegenerative diseases.
实验室实验的优点和局限性
One advantage of using 2-methyl-N-[3-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl]propanamide in lab experiments is its potential therapeutic applications in various scientific research fields. However, one limitation is the lack of understanding of its mechanism of action, which hinders the development of more effective therapeutic strategies.
未来方向
There are several future directions for the research of 2-methyl-N-[3-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl]propanamide. These include:
1. Further investigation of its mechanism of action to develop more effective therapeutic strategies.
2. Exploration of its potential use in the treatment of other diseases such as autoimmune disorders and cardiovascular diseases.
3. Development of new synthetic methods to improve the yield and purity of the compound.
4. Study of its pharmacokinetics and pharmacodynamics to optimize its therapeutic use.
5. Investigation of its potential use as a drug delivery system for targeted therapy.
Conclusion:
In conclusion, 2-methyl-N-[3-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl]propanamide is a chemical compound that has shown potential therapeutic applications in various scientific research fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its therapeutic potential and develop more effective therapeutic strategies.
合成方法
The synthesis method of 2-methyl-N-[3-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl]propanamide involves the reaction of 2-methylpropanimidamide with 3-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenylboronic acid in the presence of a palladium catalyst. This reaction results in the formation of the target compound with a yield of 55%.
科学研究应用
2-methyl-N-[3-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl]propanamide has been studied for its potential therapeutic applications in various scientific research fields. It has been found to exhibit anti-inflammatory, analgesic, and antitumor properties. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
属性
IUPAC Name |
2-methyl-N-[3-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O/c1-12(2)17(21)18-14-7-5-6-13(10-14)15-11-20-9-4-3-8-16(20)19-15/h5-7,10-12H,3-4,8-9H2,1-2H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYQBAYVLDKZFLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=CC(=C1)C2=CN3CCCCC3=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(6-Oxo-3-phenylpyridazin-1-yl)methyl]benzonitrile](/img/structure/B7527619.png)
![N-[2-(1H-indol-3-yl)-2-phenylethyl]-1-(2-methoxyethyl)-6-oxopyridine-3-carboxamide](/img/structure/B7527623.png)
![N-[3-(2-oxoimidazolidin-1-yl)phenyl]-5-(pyrrolidine-1-carbonyl)-1H-pyrrole-3-carboxamide](/img/structure/B7527629.png)
![3-[(3,4-dimethylphenyl)sulfonylamino]-N-[3-[3-(3-fluorophenyl)-1H-pyrazol-5-yl]propyl]-N-methylpropanamide](/img/structure/B7527633.png)
![N-[[1-(3-bromophenyl)cyclobutyl]methyl]acetamide](/img/structure/B7527636.png)



![N-[[6-(azepan-1-yl)pyridin-3-yl]methyl]-1-methylsulfonylpyrrolidine-2-carboxamide](/img/structure/B7527655.png)
![N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]-1,3-benzoxazol-2-amine](/img/structure/B7527662.png)
![2-[(4-Piperidin-1-ylpiperidin-1-yl)methyl]benzonitrile](/img/structure/B7527670.png)
![N-[3-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl]propanamide](/img/structure/B7527679.png)
